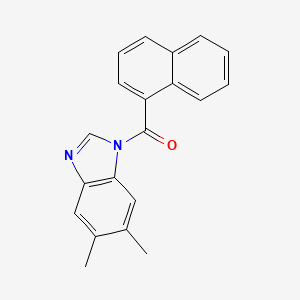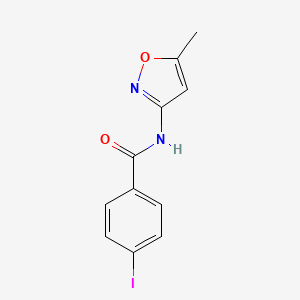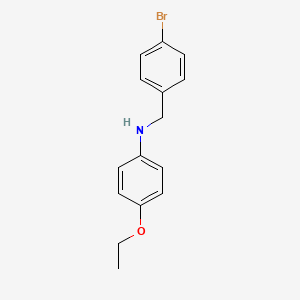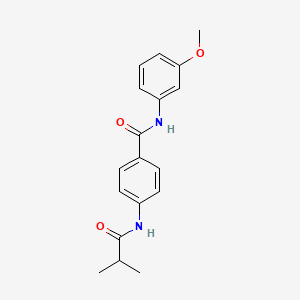
5,6-dimethyl-1-(1-naphthoyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dimethyl-1-(1-naphthoyl)-1H-benzimidazole, also known as DMNB, is a chemical compound that has been widely used in scientific research. It is a benzimidazole derivative that has a naphthoyl group attached to its structure. DMNB has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
5,6-dimethyl-1-(1-naphthoyl)-1H-benzimidazole functions as a fluorescent probe by binding to specific biomolecules and undergoing a change in fluorescence intensity or wavelength. The mechanism of action of this compound involves the interaction of the naphthoyl group with the target biomolecule, resulting in a change in the electronic properties of the this compound molecule. This change in electronic properties leads to a change in the fluorescence properties of this compound, which can be detected using various techniques such as fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to bind to various proteins and nucleic acids, affecting their function and structure. This compound has also been shown to affect the dynamics of lipid membranes, leading to changes in membrane fluidity and permeability. Additionally, this compound has been shown to affect the signaling pathways involved in various cellular processes such as apoptosis and autophagy.
実験室実験の利点と制限
One of the main advantages of using 5,6-dimethyl-1-(1-naphthoyl)-1H-benzimidazole in lab experiments is its high sensitivity and specificity for various biomolecules. It can be used to detect and quantify the binding of proteins, nucleic acids, and other biomolecules with high accuracy. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experimental systems.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity to cells and organisms, which can affect the results of experiments. Additionally, this compound may not be suitable for studying certain biomolecules or processes, as it may interfere with their function or structure.
将来の方向性
There are several future directions for research involving 5,6-dimethyl-1-(1-naphthoyl)-1H-benzimidazole. One area of research is the development of new fluorescent probes based on the structure of this compound. These probes could have improved sensitivity and specificity for various biomolecules, allowing for more accurate detection and quantification. Another area of research is the application of this compound in the study of disease processes, such as cancer and neurodegenerative diseases. This compound could be used to study the signaling pathways involved in these diseases, leading to the development of new therapeutic strategies. Finally, this compound could be used in the development of new imaging techniques for studying biological processes in living cells and organisms.
合成法
The synthesis of 5,6-dimethyl-1-(1-naphthoyl)-1H-benzimidazole involves the reaction of 5,6-dimethyl-1H-benzimidazole with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of this compound. The purity of the synthesized this compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
5,6-dimethyl-1-(1-naphthoyl)-1H-benzimidazole has been extensively used as a fluorescent probe for studying various biological processes. It has been used to investigate the binding of proteins, nucleic acids, and other biomolecules. This compound has also been used to study the dynamics of lipid membranes and the behavior of lipids in living cells. Additionally, this compound has been used to study the signaling pathways involved in various cellular processes such as apoptosis and autophagy.
特性
IUPAC Name |
(5,6-dimethylbenzimidazol-1-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-13-10-18-19(11-14(13)2)22(12-21-18)20(23)17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEHUIXPGGPWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)

![{2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5808013.png)

![1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5808019.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5808030.png)
![4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5808033.png)

![4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5808050.png)
![2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5808062.png)
![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
![4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide](/img/structure/B5808069.png)